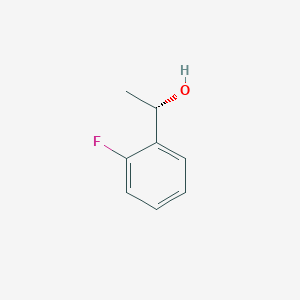

(S)-1-(2-Fluorophenyl)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFYVXSOEBCFLV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171032-87-4 | |

| Record name | (1S)-1-(2-Fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(2-Fluorophenyl)ethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-1-(2-Fluorophenyl)ethanol is a chiral alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the metabolic stability, lipophilicity, and binding affinity of a drug molecule, making fluorinated intermediates like this one highly valuable in medicinal chemistry.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and its applications in drug development.

Core Properties and Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 171032-87-4 | [3] |

| Molecular Formula | C8H9FO | [4][][6] |

| Molecular Weight | 140.15 g/mol | [4][][6] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | 205-206 °C (for the racemic mixture) | [4] |

| Density | 1.123 g/cm³ (for the racemic mixture) | [4] |

| Refractive Index (n20/D) | 1.5060 (for the racemic mixture) | [4] |

| Storage Temperature | Room Temperature | |

| Purity | ≥97% |

Experimental Protocols: Asymmetric Synthesis

The enantioselective synthesis of this compound is crucial for its use in pharmaceutical applications. Asymmetric reduction of the corresponding prochiral ketone, 2'-fluoroacetophenone, is a common and effective method. The following protocol is a representative example based on biocatalytic reduction, a green chemistry approach that often yields high enantiomeric excess.[7]

Objective: To synthesize this compound with high enantiomeric excess (>99%) via the asymmetric bioreduction of 2'-fluoroacetophenone using a whole-cell biocatalyst.

Materials and Reagents:

-

2'-fluoroacetophenone

-

A suitable microorganism (e.g., Lactobacillus curvatus or a recombinant E. coli expressing a suitable ketoreductase)

-

Growth medium (e.g., MRS broth for Lactobacillus or LB broth for E. coli)

-

Glucose (or other carbon source)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Shaking incubator

-

Centrifuge

-

Spectrophotometer

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) with a chiral column or High-performance liquid chromatograph (HPLC) with a chiral column for enantiomeric excess determination

Methodology:

-

Biocatalyst Preparation:

-

Inoculate the selected microorganism into the appropriate growth medium.

-

Incubate at the optimal temperature and agitation speed (e.g., 30°C and 200 rpm) until the culture reaches the late logarithmic or early stationary phase of growth.[7]

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with buffer solution and re-suspend in the same buffer to a desired cell concentration.

-

-

Asymmetric Reduction:

-

In a reaction vessel, combine the cell suspension with a carbon source like glucose.

-

Add 2'-fluoroacetophenone (the substrate) to the mixture. The substrate can be added directly or dissolved in a minimal amount of a co-solvent to aid solubility.

-

Incubate the reaction mixture under controlled conditions of temperature, pH, and agitation.[7] Monitor the reaction progress by periodically taking samples and analyzing the substrate conversion and product formation using GC or HPLC.

-

-

Product Extraction and Purification:

-

Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography.

-

-

Analysis:

-

Determine the enantiomeric excess of the this compound using a GC or HPLC equipped with a suitable chiral column.

-

Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizations

Experimental Workflow

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Drug Development

Chiral fluorinated alcohols like this compound are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can block metabolic oxidation at the ortho position, potentially increasing the drug's half-life.[2]

A notable example of a drug synthesized from a similar precursor is Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) used in cancer therapy. The synthesis of Crizotinib involves (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a key chiral intermediate.[8] This highlights the importance of such building blocks in creating stereospecific drugs that can effectively bind to their target receptors.

The antiemetic drug Aprepitant, used to prevent nausea and vomiting from chemotherapy, also contains a fluorophenyl group attached to a morpholine core.[9] Its synthesis underscores the utility of fluorinated phenyl derivatives in modern drug design.

Illustrative Signaling Pathway

Given that intermediates similar to this compound are used to synthesize ALK inhibitors like Crizotinib, the following diagram illustrates a simplified ALK signaling pathway, which is often constitutively active in certain cancers.

Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.

This compound is a key chiral building block with significant applications in the pharmaceutical industry. Its stereochemistry and the presence of a fluorine atom make it an attractive intermediate for the synthesis of drugs with improved pharmacokinetic and pharmacodynamic profiles. The use of green chemistry methods, such as biocatalysis, for its synthesis further enhances its appeal by providing an environmentally friendly and efficient production route. This guide provides the foundational technical information required by researchers and professionals in the field of drug development to effectively utilize this important compound.

References

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(2-Fluorophenyl)ethanol | 445-26-1 [amp.chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Aprepitant - Wikipedia [en.wikipedia.org]

(S)-1-(2-Fluorophenyl)ethanol chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (S)-1-(2-Fluorophenyl)ethanol, a chiral alcohol of interest in pharmaceutical and chemical research.

Chemical Identity and Properties

This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| CAS Number | 171032-87-4 | |

| Appearance | Liquid (racemic form) | |

| Boiling Point | 110 °C @ 135 mmHg (racemic form) | |

| Density | 1.1 g/mL @ 20 °C (racemic form) | |

| SMILES | C--INVALID-LINK--c1ccccc1F |

Chemical Structure

The chemical structure of this compound consists of a phenyl ring substituted with a fluorine atom at the ortho position. A one-carbon ethanol chain is attached to the phenyl ring, with a hydroxyl group on the chiral carbon, conferring the (S)-stereochemistry.

Experimental Protocols: Synthesis

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding prochiral ketone, 2'-fluoroacetophenone. Both biocatalytic and chemocatalytic methods have been employed to achieve high enantioselectivity.

The general workflow for the synthesis involves the preparation of the catalyst (or biocatalyst), the reduction reaction itself, and subsequent purification of the product.

A common and environmentally friendly approach involves the use of whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenases) for the asymmetric reduction of 2'-fluoroacetophenone.[2]

Materials and Reagents:

-

2'-fluoroacetophenone

-

Biocatalyst (e.g., cultured cells of Lactobacillus species, recombinant E. coli expressing a suitable ketoreductase)

-

Growth medium for the microorganism

-

Buffer solution (e.g., phosphate buffer)

-

Co-substrate/reducing agent (e.g., glucose, isopropanol)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Protocol:

-

Biocatalyst Preparation: The selected microorganism is cultured under optimal conditions (temperature, pH, agitation) to obtain a sufficient cell mass. The cells are then harvested by centrifugation and washed with buffer.

-

Reaction Setup: The harvested cells are resuspended in a buffer solution. 2'-fluoroacetophenone (the substrate) and a co-substrate (e.g., glucose) are added to the cell suspension.

-

Incubation: The reaction mixture is incubated at a controlled temperature and agitation for a specified period (e.g., 24-48 hours). The progress of the reaction is monitored by periodically analyzing samples using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Extraction: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Analysis: The purified this compound is characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR). The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric transfer hydrogenation using chiral metal catalysts is another effective method for the synthesis.

Materials and Reagents:

-

2'-fluoroacetophenone

-

Chiral catalyst (e.g., a Ruthenium or Rhodium complex with a chiral ligand)

-

Hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture)

-

Base (if required by the catalyst system, e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., dichloromethane, isopropanol)

-

Organic solvent for extraction

-

Drying agent

Protocol:

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), the chiral catalyst, the base (if needed), and the anhydrous solvent are added to a reaction vessel.

-

Substrate Addition: 2'-fluoroacetophenone and the hydrogen source are then added to the mixture.

-

Reaction: The reaction is stirred at a specific temperature for the required time. The reaction progress is monitored by TLC or GC.

-

Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The product is extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Analysis: The final product is analyzed by NMR spectroscopy and its enantiomeric purity is determined by chiral HPLC.[3]

References

Enantioselective Synthesis of (S)-1-(2-Fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereocenter makes it a valuable building block for the synthesis of more complex, biologically active molecules. The ability to produce this compound in a highly enantiopure form is crucial for ensuring the desired pharmacological activity and minimizing potential off-target effects of the final drug product. This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of this compound, focusing on asymmetric transfer hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Core Synthetic Methodologies

The enantioselective synthesis of this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2'-fluoroacetophenone. The choice of methodology depends on factors such as desired enantiopurity, scalability, cost, and environmental impact.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, most commonly Ruthenium, with a chiral ligand. A hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol, provides the hydride for the reduction. The transfer of hydrogen from the donor to the ketone is mediated by the chiral catalyst, which directs the stereochemical outcome of the reaction. For the synthesis of this compound, a common catalyst system is a Ruthenium complex with a tosylated diamine ligand, such as (S,S)-TsDPEN.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones. The key to this method is the use of a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric reducing agent, typically borane dimethyl sulfide (BMS) or other borane sources. The chiral environment of the catalyst-borane complex dictates the facial selectivity of the hydride attack on the ketone, leading to the formation of the desired enantiomer of the alcohol with high enantiomeric excess. The stereochemical outcome is highly predictable based on the stereochemistry of the CBS catalyst used.

Biocatalytic Reduction

Biocatalytic reduction offers an environmentally benign and highly selective alternative to traditional chemical methods. This approach utilizes enzymes, either in isolated form or within whole microbial cells, to catalyze the asymmetric reduction of ketones. Common biocatalysts for this transformation include baker's yeast (Saccharomyces cerevisiae) and various plant tissues, such as carrot root (Daucus carota). These systems contain oxidoreductase enzymes that utilize endogenous cofactors (e.g., NADH/NADPH) to deliver a hydride to the ketone with high stereoselectivity. Biocatalytic methods are often performed in aqueous media under mild conditions, making them an attractive option for "green" chemistry.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the different enantioselective methods for the synthesis of this compound from 2'-fluoroacetophenone.

Table 1: Asymmetric Transfer Hydrogenation (ATH) Data

| Catalyst System | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |

| RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 12 | >95 | >99 |

| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Isopropanol | Isopropanol | 80 | 8 | 92 | 98 |

Table 2: Corey-Bakshi-Shibata (CBS) Reduction Data

| CBS Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |

| (R)-2-Methyl-CBS-oxazaborolidine | Borane dimethyl sulfide | THF | -20 | 2 | >90 | >95 |

Table 3: Biocatalytic Reduction Data

| Biocatalyst | Co-solvent/Additive | Medium | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) |

| Daucus carota (carrot root) | None | Water | Room Temp. | 72 | ~85 | >99 |

| Saccharomyces cerevisiae (baker's yeast) | Glucose | Water | 30 | 48 | ~90 | >98 |

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN

Materials:

-

2'-fluoroacetophenone

-

RuCl--INVALID-LINK-- catalyst

-

Azeotropic mixture of formic acid and triethylamine (5:2)

-

Anhydrous acetonitrile

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add RuCl--INVALID-LINK-- (0.01 mol%).

-

Add anhydrous acetonitrile (appropriate volume to achieve desired concentration).

-

Add 2'-fluoroacetophenone (1.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the azeotropic mixture of formic acid and triethylamine (5:2) (5.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at 28 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

2'-fluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

-

Borane dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Aqueous HCl (1M)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add borane dimethyl sulfide complex (1.1 eq) to the catalyst solution.

-

Stir the mixture for 10 minutes at 0 °C.

-

In a separate flask, dissolve 2'-fluoroacetophenone (1.0 eq) in anhydrous THF.

-

Slowly add the solution of 2'-fluoroacetophenone to the catalyst-borane mixture at -20 °C over a period of 30 minutes.

-

Stir the reaction mixture at -20 °C for 2 hours.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, quench by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1M aqueous HCl and stir for 30 minutes.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Analyze the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Biocatalytic Reduction with Daucus carota

Materials:

-

2'-fluoroacetophenone

-

Fresh carrots (Daucus carota)

-

Deionized water

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

Wash and peel fresh carrots.

-

Grate the carrots into fine pieces.

-

In an Erlenmeyer flask, combine the grated carrots (e.g., 100 g) and deionized water (e.g., 500 mL).

-

Add 2'-fluoroacetophenone (e.g., 500 mg) to the mixture.

-

Stopper the flask and place it on an orbital shaker at room temperature.

-

Shake the mixture for 72 hours.

-

Monitor the conversion of the ketone to the alcohol by TLC or GC analysis of small aliquots extracted with ethyl acetate.

-

After the reaction is complete, filter the mixture to remove the carrot pulp.

-

Extract the aqueous filtrate with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting oil by column chromatography on silica gel to obtain this compound.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Mandatory Visualizations

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

Caption: Workflow for Biocatalytic Reduction with Daucus carota.

Physical and chemical properties of (S)-1-(2-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Fluorophenyl)ethanol is a chiral aromatic alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the development of modern therapeutics. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in synthetic chemistry.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The presence of the fluorine atom on the phenyl ring influences its electronic properties and can enhance the metabolic stability and binding affinity of derivative drug molecules.

Core Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 171032-87-4 | [1][2] |

| Molecular Formula | C₈H₉FO | [2] |

| Molecular Weight | 140.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 205-206 °C (for the racemate) | [3] |

| Specific Rotation ([α]D) | -35.3° (c=1.00 in CHCl₃) | |

| Storage | Store at room temperature | [1] |

Solubility Profile

| Solvent | Solubility | Source |

| Water | Immiscible | [3] |

| Ethanol | Soluble | [4] |

| Acetone | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6][7][8] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.55 – 7.60 (m, 1H), 7.07 – 7.29 (m, 3H), 5.32 (s, 1H), 5.04 – 5.06 (m, 1H), 1.35 – 1.38 (m, 3H).

¹³C NMR (100 MHz, CDCl₃): δ 160.58, 158.16, 134.59, 128.62, 127.38, 124.66, 115.32, 62.54, 25.12.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for the hydroxyl and aromatic C-H and C-C bonds.

Experimental Protocols

Asymmetric Synthesis via Hydrogenation of 2-Fluoroacetophenone

A common and efficient method for the synthesis of this compound is the asymmetric hydrogenation of its corresponding ketone, 2-fluoroacetophenone. This reaction typically employs a chiral catalyst to achieve high enantioselectivity.

Materials:

-

2-Fluoroacetophenone

-

Chiral Ruthenium or Rhodium catalyst (e.g., Ru/TsDPEN)

-

Hydrogen source (e.g., H₂ gas, formic acid/triethylamine)

-

Solvent (e.g., methanol, ethanol)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve the chiral catalyst in the chosen solvent.

-

Add 2-fluoroacetophenone to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure or add the hydrogen source.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, carefully vent the hydrogen gas and quench the reaction.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Asymmetric synthesis of this compound.

Analytical Methods for Enantiomeric Excess (ee) Determination

1. Chiral Gas Chromatography (GC): Chiral GC is a primary method for determining the enantiomeric purity of this compound.

-

Column: A chiral stationary phase column (e.g., based on cyclodextrins) is used.

-

Carrier Gas: Typically helium or hydrogen.

-

Injector and Detector Temperature: Optimized for the compound's volatility.

-

Temperature Program: A suitable temperature gradient is applied to achieve baseline separation of the enantiomers.

-

Analysis: The relative peak areas of the (S) and (R) enantiomers are used to calculate the enantiomeric excess.

2. NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method): This method involves converting the alcohol into a mixture of diastereomeric esters using a chiral derivatizing agent like (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid).[9][10][11][12][13] The resulting diastereomers will have distinct NMR signals, allowing for the determination of the enantiomeric ratio.

-

Esterification: React this compound with both (R)- and (S)-Mosher's acid chloride in the presence of a base (e.g., pyridine).

-

NMR Analysis: Acquire ¹H NMR spectra of the resulting diastereomeric esters.

-

Data Interpretation: The signals of the protons adjacent to the newly formed ester linkage will show different chemical shifts for the two diastereomers. Integration of these distinct signals allows for the calculation of the enantiomeric excess.

Analytical workflows for ee determination.

Role in Drug Development

This compound is a key intermediate in the synthesis of complex pharmaceutical molecules. A notable example is its use in the synthesis of Aprepitant, a neurokinin-1 (NK₁) receptor antagonist used as an antiemetic.[14] The specific stereochemistry of the alcohol is crucial for the desired biological activity of the final drug product. The fluorine substituent can also impart favorable pharmacokinetic properties.

Safety Information

This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block with well-defined physical and chemical properties. The synthetic and analytical methods described in this guide provide a foundation for its use in research and development. Its role as a key intermediate in the synthesis of drugs like Aprepitant highlights its importance in medicinal chemistry and drug discovery. Further research into the direct biological activities of this and related fluorinated compounds could open new avenues for therapeutic development.

References

- 1. This compound | 171032-87-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 1-(2-Fluorophenyl)ethanol | 445-26-1 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. VU0238429 solubility: ≥20 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mosher ester derivatives [sites.science.oregonstate.edu]

- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 13. matilda.science [matilda.science]

- 14. Aprepitant - Wikipedia [en.wikipedia.org]

Spectroscopic Data and Experimental Protocols for (S)-1-(2-Fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (S)-1-(2-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details the ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, presented in clear, tabular formats for ease of reference and comparison. Furthermore, it outlines the detailed experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in your own laboratory settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.55-7.50 | m | 1H | Ar-H | |

| 7.27-7.21 | m | 1H | Ar-H | |

| 7.15-7.10 | m | 1H | Ar-H | |

| 7.05-6.99 | m | 1H | Ar-H | |

| 5.23 | q | 6.4 | 1H | CH-OH |

| 2.15 | br s | 1H | OH | |

| 1.50 | d | 6.4 | 3H | CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 161.2 (d, J = 245.0 Hz) | C-F |

| 132.1 (d, J = 12.0 Hz) | Ar-C |

| 129.0 (d, J = 8.0 Hz) | Ar-CH |

| 126.1 (d, J = 4.0 Hz) | Ar-CH |

| 124.4 (d, J = 6.0 Hz) | Ar-CH |

| 115.4 (d, J = 22.0 Hz) | Ar-CH |

| 64.1 | CH-OH |

| 23.9 | CH₃ |

IR (Infrared) Spectroscopy Data

Sample Preparation: Thin Film

| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |

| 3357 | O-H stretch (alcohol) |

| 2978 | C-H stretch (aliphatic) |

| 1492 | C=C stretch (aromatic) |

| 1230 | C-F stretch |

| 1045 | C-O stretch (secondary alcohol) |

| 756 | C-H bend (ortho-disubstituted aromatic) |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 (to achieve adequate signal-to-noise).

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.

3. Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption bands.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

A Technical Guide to the Biological Activity of (S)-1-(2-Fluorophenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Fluorophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in medicinal chemistry. The introduction of a fluorine atom onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides an in-depth overview of the reported biological activities of derivatives of this compound, focusing on their potential as therapeutic agents. The information presented herein is a synthesis of data from various studies on compounds containing the (2-fluorophenyl)ethanol moiety, offering insights into their anticancer, antioxidant, enzyme inhibitory, antimicrobial, and anti-inflammatory properties. This guide also includes detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways to aid in future research and drug development endeavors.

Data Presentation: Biological Activities of this compound Derivatives and Analogues

The following tables summarize the quantitative data on the biological activities of various derivatives that incorporate the (2-fluorophenyl)ethanol or a closely related chemical scaffold.

Table 1: Anticancer and Antioxidant Activities

| Compound Class | Derivative/Compound | Target/Assay | Cell Line/Radical | IC50 (µM) | Reference |

| Sulfamethoxazole-Piperazine | Compound 3e | BCL2 Inhibition (Anticancer) | MDA-MB-231 | 16.98 | [1] |

| Sulfamethoxazole-Piperazine | Compound 6b | BCL2 Inhibition (Anticancer) | MDA-MB-231 | 17.33 | [1] |

| Sulfamethoxazole-Piperazine | Compound 3e | DPPH Radical Scavenging (Antioxidant) | - | 3.35 | [1] |

| Sulfamethoxazole-Piperazine | Compound 6b | DPPH Radical Scavenging (Antioxidant) | - | 3.72 | [1] |

| Sulfamethoxazole-Piperazine | Compound 6d | DPPH Radical Scavenging (Antioxidant) | - | 4.28 | [1] |

| Sulfamethoxazole-Piperazine | Compound 3e | Nitric Oxide (NO) Scavenging (Antioxidant) | - | 4.86 | [1] |

| Sulfamethoxazole-Piperazine | Compound 6b | Nitric Oxide (NO) Scavenging (Antioxidant) | - | 5.17 | [1] |

| Sulfamethoxazole-Piperazine | Compound 6d | Nitric Oxide (NO) Scavenging (Antioxidant) | - | 5.67 | [1] |

| Fluoroaryl-substituted FL118 | Compound 7n | Cytotoxicity (Anticancer) | A549 | 0.009 | [2] |

| Fluoroaryl-substituted FL118 | Compound 7l | Cytotoxicity (Anticancer) | A549 | 0.012-0.026 | [2] |

Table 2: Enzyme Inhibitory Activities

| Compound Class | Derivative/Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| Thiourea | 1-(2-fluorophenyl)-3-phenylthiourea | Acetylcholinesterase | 182 | [3] |

| Thiourea | 1-(2-fluorophenyl)-3-phenylthiourea | Butyrylcholinesterase | 100 | [3] |

| Thiourea | 1-(2-fluorophenyl)-3-phenylthiourea | Alpha-amylase | 100 | [3] |

| Fluorinated Benzenesulfonic Ester | Compound 2a (2-(fluorophenyl)sulfonyl group) | α-Glucosidase | 5.6 (µM) | [4] |

| Fluorinated Benzenesulfonic Ester | Compound 2g (5-chloro and 2-(2-fluorophenyl)sulfonyl group) | α-Glucosidase | 4.2 (µM) | [4] |

| Fluorinated Benzenesulfonic Ester | Compound 2a | α-Amylase | 7.9 (µM) | [4] |

| Fluorinated Benzenesulfonic Ester | Compound 2g | α-Amylase | 7.0 (µM) | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the screening and evaluation of novel this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4] Include a solvent control.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4][5]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[4]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[1][5]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Record the absorbance at 570 nm using a microplate reader.[4]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[6][7]

Protocol (96-well plate format):

-

Reagent Preparation:

-

Assay Procedure:

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[6]

-

Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a period of time (e.g., every 10 seconds for 3 minutes) using a microplate reader.[8]

-

Calculation: The rate of reaction is determined from the slope of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate of the test sample to that of the control.

General Synthesis Protocols for Derivatives of this compound

The following are general, adaptable protocols for the synthesis of common derivatives from a parent alcohol like this compound, based on standard organic chemistry transformations for 1-phenylethanol.

Principle: An alkoxide is formed from the alcohol, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[7]

Protocol:

-

Alkoxide Formation: In a dry, inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., THF). Add a strong base such as sodium hydride (NaH) portion-wise at 0°C. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Alkylation: Cool the reaction mixture to 0°C and add the desired primary alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction may require heating depending on the reactivity of the alkyl halide.

-

Work-up: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ether by column chromatography on silica gel.

Principle: The alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst.[6]

Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound, the desired carboxylic acid (e.g., acetic acid), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[5]

-

Reflux: Heat the mixture to reflux for a specified period (typically several hours) until the reaction is complete (monitored by TLC).[5]

-

Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the ester with an organic solvent. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification: Purify the resulting ester by distillation or column chromatography.

Principle: The alcohol is first oxidized to the corresponding ketone, which then reacts with an amine in the presence of a reducing agent to form the target amine. A one-pot, two-step procedure can be employed.[4]

Protocol:

-

Oxidation (Step 1): Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., pyridinium chlorochromate - PCC) and stir at room temperature until the alcohol is completely converted to 2'-fluoroacetophenone (monitored by TLC).

-

Reductive Amination (Step 2): To the crude ketone, add the desired amine (e.g., ammonia for a primary amine, or a primary amine for a secondary amine) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[9]

-

Reaction: Stir the reaction mixture at room temperature until the imine intermediate is fully reduced to the amine.

-

Work-up: Quench the reaction with a basic aqueous solution (e.g., NaOH solution) and extract the product with an organic solvent.

-

Purification: Dry the organic extract, concentrate it, and purify the resulting amine by column chromatography or distillation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of the discussed compounds.

BCL-2 Family Apoptosis Signaling Pathway

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2][10][11] Derivatives of this compound have been shown to inhibit the anti-apoptotic protein BCL-2, thereby promoting cancer cell death.

Caption: BCL-2 pathway and the inhibitory action of (2-Fluorophenyl) derivatives.

General Experimental Workflow for Biological Screening

This diagram outlines a typical workflow for the synthesis and biological evaluation of new chemical entities.

Caption: Workflow for synthesis and screening of this compound derivatives.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the logical process of establishing a structure-activity relationship for a series of chemical compounds.

Caption: Logical flow for establishing a Structure-Activity Relationship (SAR).

Conclusion

The available scientific literature suggests that derivatives incorporating the this compound scaffold possess a diverse range of promising biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. While comprehensive studies on a systematic series of simple derivatives are limited, the data from more complex molecules provide a strong rationale for the further exploration of this chemical class. The synthetic protocols and biological assay methods detailed in this guide offer a practical framework for researchers to design, synthesize, and evaluate novel derivatives. Future work should focus on establishing clear structure-activity relationships for direct derivatives of this compound to unlock their full therapeutic potential.

References

- 1. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research Portal [experts.esf.edu]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. sphinxsai.com [sphinxsai.com]

- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. prepchem.com [prepchem.com]

The Ascendancy of Fluorinated Chiral Alcohols: A Technical Guide to Their Discovery, Synthesis, and Significance in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into chiral alcohol motifs has emerged as a transformative approach in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of fluorinated chiral alcohols, delving into their discovery, unique physicochemical properties, and the diverse synthetic methodologies developed for their preparation. A significant focus is placed on their applications in drug development, highlighting how the introduction of fluorine can profoundly enhance pharmacological profiles. This document aims to serve as an in-depth resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to empower researchers in leveraging these valuable compounds in their scientific endeavors.

Introduction: The Fluorine Advantage in Chiral Architectures

Chirality is a fundamental principle in drug design, with the three-dimensional arrangement of atoms significantly influencing a molecule's biological activity.[1] Fluorinated chiral alcohols are a class of organic compounds that have garnered substantial attention due to the unique and often beneficial properties imparted by the fluorine atom.[2] The introduction of fluorine can dramatically alter a molecule's physicochemical and biological characteristics, leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates.[2][3][4][5][6] Consequently, these compounds are highly valued as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[2]

The presence of fluorine, the most electronegative element, can modulate the acidity of the alcohol proton, influence hydrogen bonding capabilities, and alter the conformational preferences of the molecule.[7][8] These subtle yet significant changes can lead to more potent and selective drugs with improved pharmacokinetic profiles.[4][5] This guide will explore the critical aspects of these remarkable compounds, from their synthesis to their strategic deployment in research.

Physicochemical Properties of Fluorinated Alcohols

The substitution of hydrogen with fluorine in an alcohol's structure leads to distinct physicochemical properties that are advantageous in various applications. Fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are notable for their unique solvent properties.[2][9] They are excellent solvents for a range of organic molecules, including peptides and proteins, and are known to influence the stability of lipid bilayers.[2][8]

A key property of fluorinated alcohols is their increased potency in perturbing lipid bilayer structures compared to their non-fluorinated counterparts.[2] The potency of this perturbation increases with the number of fluorine atoms.[2] This characteristic is particularly relevant in drug delivery and in understanding the interactions of fluorinated drugs with cell membranes.

Below is a summary of key physicochemical data for a representative fluorinated telomer alcohol, highlighting its distinct properties.

| Property | Value | Temperature (°C) | Reference |

| Vapor Pressure | 3 Pa | 21 | [3][10] |

| 101.325 kPa (1 atm) | 201.3 | [3][10] | |

| Water Solubility | 134 µg/L | 12 | [3] |

| 137 µg/L | 25 | [3] | |

| 318 µg/L | 37 | [3] | |

| 225 µg/L | 60 | [3] |

Table 1: Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol (CF3(CF2)7CH2CH2OH).

Asymmetric Synthesis of Fluorinated Chiral Alcohols

The stereoselective synthesis of fluorinated chiral alcohols is a central challenge in organic chemistry.[2] Various powerful methodologies have been developed to access these molecules with high enantiomeric purity. These strategies primarily fall into three main categories: chemoenzymatic synthesis, catalytic asymmetric synthesis, and biocatalysis.

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis to produce enantiopure compounds. A notable example is the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. This method involves the reduction of a prochiral ketone using an alcohol dehydrogenase, often from Lactobacillus kefir, to yield the desired chiral alcohol with high enantiomeric excess and yield.[11]

| Substrate | Enzyme Source | Enantiomeric Excess (ee) | Yield | Reference |

| Prochiral α-fluorinated pyridine ketone | Lactobacillus kefir ADH | 95 – >99% | up to 98% | [11] |

Table 2: Representative Data for Chemoenzymatic Synthesis of Fluorinated Chiral Alcohols.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis employs chiral catalysts to stereoselectively convert a prochiral starting material into a chiral product. This is a widely used approach for the synthesis of fluorinated chiral alcohols.

The asymmetric reduction of prochiral fluorinated ketones is a highly effective method for producing chiral fluorinated alcohols.[12] Iridium-based catalysts with chiral ligands have demonstrated excellent performance in the asymmetric hydrogenation of trifluoromethyl ketones, affording the corresponding alcohols in high yields and enantioselectivities.[12]

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |

| Iridium/f-amphol | Trifluoromethyl ketones | up to 99% | up to 99% | [12] |

| Iridium/f-ampha | Trifluoromethyl ketones | up to 99% | up to 99% | [12] |

| Chiral Iridium Catalyst | α-CF3 ketones | 91–94% | 76–81% |

Table 3: Performance of Catalytic Asymmetric Hydrogenation for the Synthesis of Fluorinated Chiral Alcohols.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of α-aryl-α-trifluoromethyl alcohols.[2][13] These methods often involve the coupling of a redox-active N-trifluoroethoxyphthalimide with an iodoarene under reductive conditions.[13][14] This approach offers high yields and a broad tolerance for various functional groups.[13][14]

| Coupling Partners | Catalyst System | Yield | Reference |

| N-trifluoroethoxyphthalimide and Iodoarenes | Nickel(II) | up to 88% | [13][14] |

| Phthalimido trifluoroethanol and Aryl bromides (photochem) | Nickel | - | [2] |

Table 4: Nickel-Catalyzed Synthesis of α-Aryl-α-trifluoromethyl Alcohols.

Biocatalysis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity.[15][16] The reduction of fluorinated ketones to their corresponding chiral alcohols is a prime application of this technology.[15][17] Alcohol dehydrogenases (ADHs) are commonly employed for this purpose, often in whole-cell systems that provide efficient cofactor regeneration.[17] Directed evolution of enzymes has further expanded the scope and efficiency of biocatalytic methods for producing fluorinated chiral molecules.

| Enzyme Type | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |

| Alcohol Dehydrogenase | Fluorinated ketones | High | High | [17] |

| Ene Reductases | α-fluoroenones | High | High |

Table 5: Biocatalytic Synthesis of Fluorinated Chiral Alcohols.

Significance in Drug Discovery and Development

The unique properties of fluorinated chiral alcohols make them highly valuable in the drug discovery and development pipeline.[7] The introduction of a fluorine atom or a trifluoromethyl group can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[2] Fluorination can block metabolic pathways at a specific position, leading to increased metabolic stability and a longer half-life of the drug.[2]

The following diagram illustrates a typical drug discovery workflow, highlighting the integration of fluorinated chiral alcohols in the lead optimization phase.

Synthesis Strategies Overview

The diverse synthetic routes to access enantiomerically enriched fluorinated chiral alcohols can be summarized in the following logical diagram. These strategies primarily involve either the stereoselective reduction of a prochiral ketone or the stereoselective addition of a fluorinated moiety to a carbonyl group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 6. Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Nickel-Catalyzed, Enantioselective Hydrofluoromethylation of Olefins: Access to Chiral α-Fluoromethylated Amides and Esters [organic-chemistry.org]

Technical Guide: Safety and Handling of (S)-1-(2-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for (S)-1-(2-Fluorophenyl)ethanol (CAS RN: 171032-87-4), a key intermediate in pharmaceutical synthesis. The following sections detail its physical and chemical properties, hazard information, handling and storage procedures, and emergency response protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 171032-87-4 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.16 g/mol [1] |

| Physical Form | Colorless to Yellow Liquid[1] |

| Purity | Typically ≥97% |

| Storage Temperature | Room Temperature[1] |

Note: Specific physical properties such as boiling point, flash point, and density can vary slightly between sources and batches. The provided values are representative.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

| GHS Classification | Hazard Class and Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictogram:

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

-

Use in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[2]

-

Store at room temperature.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release Measures: Chemical Spill Response Workflow

As detailed experimental protocols are not available in standard safety data sheets, a generalized workflow for handling a chemical spill is provided below. This logical workflow is crucial for ensuring a safe and effective response to an accidental release of this compound.

Toxicological Information

Disclaimer: This information is intended for use by qualified professionals and is based on currently available data. It is not a substitute for a thorough understanding of the material's properties and the implementation of appropriate safety protocols. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Solubility Profile of (S)-1-(2-Fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(2-Fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a qualitative solubility profile based on the physicochemical properties of the molecule and solubility data of structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility via the gravimetric method is provided, alongside a logical workflow diagram to guide the experimental process. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. Its structural features, including a fluorine-substituted phenyl ring and a secondary alcohol group, contribute to its utility as a versatile building block in the synthesis of complex molecules. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies such as crystallization, and formulating final drug products.

The polarity of this compound, influenced by the hydroxyl group and the fluorinated aromatic ring, suggests its miscibility with a range of organic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents. The presence of the phenyl ring provides some nonpolar character, allowing for some solubility in less polar solvents. The fluorine atom, being highly electronegative, can influence the electronic distribution of the phenyl ring and potentially affect intermolecular interactions.

Predicted Solubility Profile

In the absence of experimentally determined quantitative solubility data, a qualitative assessment of the solubility of this compound in common organic solvents is presented in Table 1. This prediction is based on the principle of "like dissolves like" and by analogy to the known solubility of 1-phenylethanol, which is reported to be soluble in most organic solvents such as ethanol and ether[1][2]. The introduction of a fluorine atom is not expected to drastically alter this general solubility behavior in common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of the ketone can act as a hydrogen bond acceptor for the solute's hydroxyl group. |

| Esters | Ethyl Acetate | High | The polar ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are polar aprotic and can engage in dipole-dipole interactions with the solute. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute can interact favorably with aromatic solvents through π-π stacking. However, the polar hydroxyl group limits solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents have weak van der Waals forces and cannot effectively solvate the polar hydroxyl group of the solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a liquid solute in a liquid solvent.[3][4][5][6]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials with screw caps

-

Calibrated pipettes and syringes

-

Drying oven

-

Desiccator

Gravimetric Solubility Determination Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate phase of the solute should be visible to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Weighing:

-

Once equilibrium is established, stop the agitation and allow the two phases to separate completely.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant (the solvent phase) using a calibrated pipette, ensuring no undissolved solute is transferred.

-

Transfer the aliquot to a pre-weighed, clean, and dry vial.

-

Immediately cap the vial and accurately weigh it using an analytical balance.

-

-

Solvent Evaporation:

-

Remove the cap and place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the solute. The temperature should be below the boiling point of the solute.

-

Periodically remove the vial from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final constant weight of the vial containing the dried solute.

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Solubility ( g/100 mL): (Mass of solute (g) / Volume of aliquot (mL)) * 100

-

Solubility (mol/L): (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of aliquot (L)

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Thermochemical Properties of Fluorinated Phenyl Ethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical data of fluorinated phenyl ethanols. Due to a scarcity of publicly available experimental data for this specific class of compounds, this document outlines established experimental protocols for data acquisition and presents a robust computational workflow for the accurate prediction of key thermochemical properties. This guide is intended to serve as a foundational resource for researchers in drug development and materials science who require this data for process modeling, stability analysis, and understanding structure-activity relationships.

Introduction

Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. Phenyl ethanols are a structural motif present in numerous biologically active compounds. Consequently, understanding the thermochemical properties of fluorinated phenyl ethanols—such as their standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°)—is crucial for predicting their reactivity, stability, and intermolecular interactions.

This guide addresses the critical need for this data by detailing both experimental and computational approaches for its determination.

Data Presentation

Table 1: Thermochemical Data for 2-Phenylethanol

| Property | Value | Units | Source |

| Gas Phase | |||

| Standard Enthalpy of Formation (ΔfH°gas) | -119.5 ± 2.5 | kJ/mol | NIST WebBook[1][2][3] |

| Liquid Phase | |||

| Standard Enthalpy of Formation (ΔfH°liquid) | -209.4 ± 2.4 | kJ/mol | NIST WebBook[1][2][3] |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -4363.3 ± 2.3 | kJ/mol | NIST WebBook[1][2][3] |

| Heat Capacity (Cp,liquid) at 298.15 K | 252.64 | J/mol·K | NIST WebBook[3] |

Table 2: Template for Thermochemical Data of Monofluorinated 1-Phenylethanol Isomers

| Compound | Position of Fluorine | ΔfH°gas (kJ/mol) | S°gas (J/mol·K) | Cp°gas (J/mol·K) |

| 2-fluoro-1-phenylethanol | ortho | To be determined | To be determined | To be determined |

| 3-fluoro-1-phenylethanol | meta | To be determined | To be determined | To be determined |

| 4-fluoro-1-phenylethanol | para | To be determined | To be determined | To be determined |

| 2-fluoro-2-phenylethanol | α-position | To be determined | To be determined | To be determined |

Table 3: Template for Thermochemical Data of Trifluoromethyl-Substituted Phenylethanols

| Compound | Position of CF3 | ΔfH°gas (kJ/mol) | S°gas (J/mol·K) | Cp°gas (J/mol·K) |

| 2,2,2-trifluoro-1-phenylethanol | 1-phenyl | To be determined | To be determined | To be determined |

| 1-(p-trifluoromethylphenyl)ethanol | para on ring | To be determined | To be determined | To be determined |

Experimental Protocols

The experimental determination of the standard enthalpy of formation for fluorinated phenyl ethanols would primarily rely on combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

Oxygen Bomb Combustion Calorimetry

This is a well-established method for determining the enthalpy of combustion for organic compounds.[4][5][6]

Methodology:

-

Sample Preparation: A precisely weighed sample of the fluorinated phenyl ethanol (typically in a gelatin capsule for liquids) is placed in a crucible inside a high-pressure vessel, known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.[4] A small, known amount of water is often added to the bomb to ensure that the combustion products are in their standard states.

-

Ignition and Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded.

-

Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system. The heat capacity is determined by calibrating the system with a substance of a known heat of combustion, such as benzoic acid.[5]

-

Correction Factors: Corrections are applied for the heat of formation of nitric acid (from any nitrogen in the sample or atmosphere) and for the energy of ignition.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is then derived from its standard enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HF).[4]

Logical Workflow for Experimental Determination

References

- 1. Phenylethyl Alcohol [webbook.nist.gov]

- 2. Phenylethyl Alcohol [webbook.nist.gov]

- 3. Phenylethyl Alcohol [webbook.nist.gov]

- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

Methodological & Application

(S)-1-(2-Fluorophenyl)ethanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

(S)-1-(2-Fluorophenyl)ethanol is a valuable chiral building block in the pharmaceutical industry, prized for its role in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Its specific stereochemistry and the presence of a fluorine atom make it a crucial precursor for creating enantiomerically pure drugs with enhanced pharmacological profiles. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the synthesis and utilization of this key chiral intermediate.

Introduction to Chiral Building Blocks and the Significance of this compound